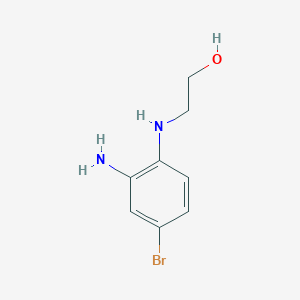

2-((2-Amino-4-bromophenyl)amino)ethanol

説明

Historical Context and Discovery

The compound 2-((2-Amino-4-bromophenyl)amino)ethanol emerged in the early 21st century as part of pharmaceutical and organic chemistry research focused on halogenated aromatic amines. Initial synthetic routes were documented in patents describing methods for producing bromoaniline derivatives with ethanolamine side chains. Its development paralleled advancements in cross-coupling reactions, where brominated aromatic systems gained prominence as intermediates. The compound’s structural novelty—combining a brominated aniline core with an ethanolamine substituent—made it a subject of interest for drug discovery programs targeting kinase inhibitors and antimicrobial agents.

Nomenclature and Classification Systems

Systematic IUPAC Name : this compound

CAS Registry Number : 90002-50-9

Molecular Formula : C₈H₁₁BrN₂O

Classification :

- Chemical Family : Bromoaniline derivatives, ethanolamines

- Functional Groups : Primary amine (-NH₂), secondary amine (-NH-), hydroxyl (-OH), bromo substituent (Br)

- Structural Analogues : Differentiates from simpler bromoanilines (e.g., 4-bromoaniline) through its ethanolic side chain.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.09 g/mol | |

| Boiling Point | Not fully characterized | |

| Melting Point | 133–135°C (similar derivatives) |

Significance in Organic Chemistry Research

This compound serves as a multifunctional intermediate in synthetic pathways:

- Heterocyclic Synthesis : The bromine atom facilitates Suzuki-Miyaura couplings for constructing biphenyl systems, while the amino and hydroxyl groups enable cyclization reactions to form oxazolines or imidazolidines.

- Pharmaceutical Relevance : Its structure aligns with scaffolds used in kinase inhibitor development, particularly in modulating ATP-binding pockets.

- Material Science : Potential applications in polymer crosslinking due to reactive amine and hydroxyl moieties.

Position Within Bromoaniline Derivatives Family

This compound occupies a unique niche among bromoaniline derivatives:

The ethanolamine side chain introduces hydrogen-bonding capacity and polarity, altering solubility profiles compared to simpler bromoanilines. This structural complexity enables participation in both aromatic and aliphatic reaction mechanisms, a rare trait in halogenated anilines.

Structure

2D Structure

特性

IUPAC Name |

2-(2-amino-4-bromoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of 4-Bromo-2-nitrobenzyl Alcohol to 2-Amino-4-bromobenzyl Alcohol

One of the key intermediates, 2-amino-4-bromobenzyl alcohol, can be synthesized by reducing 4-bromo-2-nitrobenzyl alcohol using iron powder and ammonium chloride in an ethanol-water mixture at 75 °C for 1 hour. The reaction yields the amino alcohol in about 90% yield after workup and purification steps involving filtration and extraction.

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-2-nitrobenzyl alcohol |

| Reducing Agent | Iron powder and ammonium chloride |

| Solvent | Ethanol and water |

| Temperature | 75 °C |

| Reaction Time | 1 hour |

| Yield | 90% |

| Product | 2-Amino-4-bromobenzyl alcohol |

This method is efficient and widely used for preparing amino-substituted bromophenyl alcohols, which serve as precursors for further functionalization.

Synthesis via Reduction of 4-Bromoacetophenone

Another approach involves the reduction of 4-bromoacetophenone to the corresponding amino alcohol. This can be achieved by:

- Using chiral reducing agents to obtain enantiomerically enriched products.

- Employing asymmetric hydrogenation of imines derived from 4-bromoacetophenone and ammonia.

Industrial methods rely on large-scale asymmetric hydrogenation with chiral catalysts to ensure high yield and enantiomeric purity.

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromoacetophenone |

| Key Steps | Formation of imine, asymmetric hydrogenation |

| Catalysts | Chiral catalysts (specific types vary) |

| Yield | High (varies with catalyst and conditions) |

| Product | (R)-2-Amino-2-(4-bromophenyl)ethanol |

This route is preferred when stereochemical control is required, especially for pharmaceutical applications.

Preparation of 1-(2-Amino-4-bromophenyl)ethanone as a Precursor

1-(2-Amino-4-bromophenyl)ethanone is synthesized from 3-bromoaniline and acetonitrile in the presence of aluminum chloride and boron trichloride catalysts in dichloromethane and toluene solvents. The reaction is conducted in two stages:

- Stage 1: Reaction at 0–90 °C for 5 hours.

- Stage 2: Hydrolysis with hydrochloric acid at 50 °C for 1 hour.

The product is isolated by washing and drying the organic layer. This intermediate can be further transformed into the target amino ethanol compound by reduction.

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromoaniline, acetonitrile |

| Catalysts | Aluminum chloride, boron trichloride |

| Solvents | Dichloromethane, toluene |

| Temperature | 0–90 °C (stage 1), 50 °C (stage 2) |

| Reaction Time | 5 h (stage 1), 1 h (stage 2) |

| Yield | 4 g isolated product |

| Product | 1-(2-Amino-4-bromophenyl)ethanone |

This method provides a key ketone intermediate for subsequent reduction steps.

Reaction Conditions and Optimization

The preparation methods emphasize the importance of:

- Temperature control to avoid side reactions and ensure selectivity.

- Proper solvent choice to maintain solubility and reaction rate.

- Sequential addition of reagents to ensure clarity and homogeneity of solutions, especially in multi-solvent systems.

- Use of chiral catalysts or reducing agents when enantiomeric purity is critical.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-Bromo-2-nitrobenzyl alcohol | Fe powder, NH4Cl, ethanol/water, 75 °C, 1 h | 2-Amino-4-bromobenzyl alcohol | 90% | Efficient reduction of nitro group |

| 2 | 4-Bromoacetophenone | Chiral reducing agents or asymmetric hydrogenation | (R)-2-Amino-2-(4-bromophenyl)ethanol | High | Stereoselective synthesis |

| 3 | 3-Bromoaniline + acetonitrile | AlCl3, BCl3, DCM, toluene, 0–90 °C, 5 h + HCl, 50 °C, 1 h | 1-(2-Amino-4-bromophenyl)ethanone | Moderate | Intermediate for further reduction |

Research Findings and Analytical Data

- The reduction of nitro compounds to amino alcohols using iron/ammonium chloride is a well-established, high-yielding method with straightforward workup.

- Asymmetric hydrogenation techniques provide high enantiomeric excess of the amino alcohol, crucial for applications requiring chirality.

- The preparation of ketone intermediates from anilines via Friedel-Crafts type acylation followed by hydrolysis is a versatile route to access brominated aromatic ketones.

- Reaction monitoring by TLC and purification by recrystallization or chromatography are standard practices to ensure product purity.

化学反応の分析

Types of Reactions: 2-((2-Amino-4-bromophenyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives with reduced bromine content.

Substitution: Compounds with different functional groups replacing the bromine atom.

科学的研究の応用

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-((2-Amino-4-bromophenyl)amino)ethanol. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain synthesized derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.8 | 50.8 times more potent |

2. Enzyme Inhibition

Another significant application of this compound is in the inhibition of enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Studies have shown that modifications to the phenyl ring can enhance inhibitory activity, indicating a structure-activity relationship (SAR) that can be exploited for drug design .

Table 2: Inhibition Potency of Modified Compounds

| Compound | Inhibition (%) | Remarks |

|---|---|---|

| 5n | 85 | Enhanced due to methyl substitution |

| 5m | 70 | Standard compound |

Case Studies

Case Study 1: Anticancer Efficacy

A research team synthesized a series of compounds based on the structure of this compound and evaluated their effects on breast cancer cell lines (MDA-MB-231). They reported that compounds with specific substitutions on the bromophenyl ring significantly induced apoptosis in cancer cells, showcasing their therapeutic potential against breast cancer .

Case Study 2: Diabetes Management

In another study focused on diabetes management, derivatives of this compound were tested for their ability to inhibit α-glucosidase activity. The results indicated that certain modifications led to increased inhibition rates, suggesting that these compounds could be developed into effective treatments for managing postprandial blood glucose levels .

作用機序

The mechanism by which 2-((2-Amino-4-bromophenyl)amino)ethanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogs

Key Observations :

- Chirality: Compounds like (R)- and (S)-2-Amino-2-(4-bromophenyl)ethanol differ in stereochemistry, which may influence receptor binding and metabolic stability .

- Functional Groups: Replacing ethanol with methanol (as in (2-amino-4-bromophenyl)methanol) reduces hydrophilicity and alters pharmacokinetics .

Physicochemical Properties

Table 2: Solubility and Stability Data

Notes:

生物活性

2-((2-Amino-4-bromophenyl)amino)ethanol, also known as (2S)-2-amino-2-(4-bromophenyl)ethanol, is a compound with potential biological significance due to its structural characteristics. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features an amino group, a bromophenyl moiety, and an ethanol substituent. Its structure allows for various interactions with biological targets, making it a candidate for drug development and biochemical research. The presence of the bromine atom enhances reactivity and potential binding affinity to specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in metabolic pathways.

- Receptor Binding : Its structure suggests that it may bind to certain receptors, influencing signaling pathways within cells.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative properties in various cancer cell lines. For example:

- Breast Cancer Cells : Compounds similar to this compound have shown significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 nM to 33 nM .

Enzyme Interaction Studies

Studies have demonstrated that this compound can influence enzyme mechanisms. For instance:

- Enzyme Mechanisms : It has been employed in studies focusing on enzyme-ligand interactions, providing insights into how structural modifications can enhance or diminish biological activity.

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions, often utilizing starting materials that allow for the introduction of the bromine atom and functional groups necessary for biological activity. It serves as an intermediate in the synthesis of more complex organic molecules.

Research Applications

- Medicinal Chemistry : The compound is investigated as a potential pharmaceutical intermediate for drug development.

- Biochemical Research : It is used in studies examining enzyme mechanisms and protein-ligand interactions.

- Industrial Uses : The compound finds applications in producing dyes and pigments due to its reactive nature.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-bromophenol | Lacks ethyl and ethanol groups | Limited versatility |

| 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | Chlorine instead of bromine | Different reactivity |

| 2-((2-Amino-4-methylphenyl)(ethyl)amino)ethanol | Methyl substitution | Varying biological effects |

This table highlights how the presence of different substituents influences the reactivity and biological activity of structurally similar compounds.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Q & A

Q. What are the established synthetic routes for 2-((2-Amino-4-bromophenyl)amino)ethanol, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. One approach involves reacting 4-bromoaniline derivatives with ethanolamine under reflux in dry toluene under nitrogen, followed by purification via column chromatography . Alternative routes include bromination of precursor aryl amines using brominating agents like NBS (N-bromosuccinimide) in DMF, achieving yields of ~60-75% . Key factors influencing yield include temperature control (80-100°C), solvent polarity, and catalyst use (e.g., Pd/C for deprotection steps) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm amine (-NH) and hydroxyl (-OH) proton signals at δ 5.2–6.8 ppm and aromatic Br-substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 231.09 (M+H) .

- HPLC : Purity (>95%) is validated using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol) but insoluble in water. Stability tests show degradation <5% over 6 months when stored at -20°C in amber vials under argon. Accelerated stability studies (40°C/75% RH) indicate hydrolysis of the ethanolamine moiety, requiring pH-controlled buffers (pH 6-8) for aqueous experiments .

Q. Which intermediates are commonly used in its synthesis?

- Methodological Answer : Key intermediates include:

- 4-Bromo-2-nitroaniline : Reduced to 2-amino-4-bromoaniline using SnCl/HCl .

- Ethyl 4-aminobenzoate : Coupled with bromophenyl derivatives via Ullmann or Buchwald-Hartwig reactions .

- 2-Amino-4-bromophenyl isocyanate : Reacted with ethanolamine to form the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dimerization or oxidation?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (<70°C) reduces dimerization of the ethanolamine group .

- Catalyst Screening : Pd(OAc)/Xantphos suppresses aryl bromide homocoupling, improving selectivity to >90% .

- Oxygen Exclusion : Use of Schlenk lines or gloveboxes prevents oxidation of the amine group, verified via TLC monitoring .

Q. What biological activities have been hypothesized or observed for this compound?

- Methodological Answer :

- Anticancer Activity : Derivatives show IC values of 8–12 µM against MDA-MB-231 (breast cancer) via topoisomerase II inhibition .

- Antimicrobial Screening : MIC values of 32 µg/mL against S. aureus correlate with the bromine atom’s electronegativity disrupting bacterial membranes .

- Enzyme Inhibition : In-silico docking predicts binding to EGFR kinase (ΔG = -9.2 kcal/mol), validated via fluorescence quenching assays .

Q. What mechanisms explain conflicting cytotoxicity data between similar halogenated analogs?

- Methodological Answer : Discrepancies arise from:

- Substituent Position : Para-bromo derivatives exhibit higher cytotoxicity than ortho-isomers due to improved steric compatibility with target proteins .

- Redox Activity : Bromine’s electron-withdrawing effect stabilizes radical intermediates in fluorinated analogs, altering apoptotic pathways .

- Solubility Differences : Chloro derivatives show lower logP values, reducing cellular uptake compared to bromo analogs .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify nucleophilic sites (e.g., NH, OH) for electrophilic attack .

- MD Simulations : Simulate binding to DNA G-quadruplexes (AMBER force field) to assess intercalation potential .

- QSAR Models : Use Hammett constants (σ) to correlate bromine’s meta-directing effects with bioactivity trends .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Isotopic Labeling : N-labeled amines clarify ambiguous NMR signals in crowded aromatic regions .

- X-ray Crystallography : Resolve tautomerism disputes (e.g., enol vs. keto forms) via unit cell parameter analysis (e.g., space group P2/c) .

- Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm) with computational vibrational spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。